5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid
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Overview
Description
5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid, also known as AMBA, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells. Moreover, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid in lab experiments is its relatively simple synthesis process. Moreover, this compound has been found to have low toxicity and high stability, making it a suitable compound for in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
For the study of 5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid include investigating its potential as a treatment for neurodegenerative diseases and exploring its use in combination with other compounds for cancer treatment.
Synthesis Methods
The synthesis of 5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid involves the reaction of 5-sulfosalicylic acid with formaldehyde and ammonium chloride to form the intermediate compound, 5-(aminomethyl)salicylic acid. The intermediate is then reacted with 4-aminobenzoyl chloride to form this compound. The overall synthesis process is relatively straightforward, and the purity of the compound can be achieved through recrystallization.
Scientific Research Applications
5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid has been found to have promising therapeutic applications in various scientific research fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
5-[[4-(aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c16-8-9-1-3-10(4-2-9)14(19)17-11-5-6-13(18)12(7-11)15(20)21/h1-7,18H,8,16H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPQIAJNFYANSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.